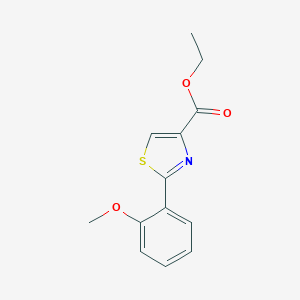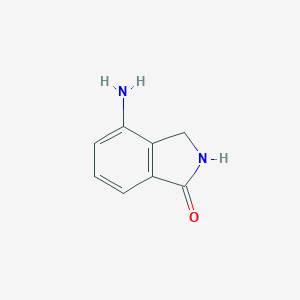
4-Aminoisoindolin-1-one
概要
説明
Synthesis Analysis
Synthesis of 4-Aminoisoindolin-1-one derivatives often involves palladium-catalyzed processes. For instance, a method for synthesizing substituted 3-methyleneisoindolin-1-ones via a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in ionic liquids has been described. This method is efficient and tolerates a wide array of functionalized substrates, providing good yields and selectivity for the Z-isomers (Cao, McNamee, & Alper, 2008). Similarly, Pd-catalyzed aminocarbonylation starting from 2-bromoarylnitriles via tandem sequential reactions has been developed for synthesizing (Z)-3-methyleneisoindolin-1-ones, highlighting the method's efficiency and stereocontrol (Xuan, Jung, Jeon, & Lee, 2016).
Molecular Structure Analysis
The structural analysis of 4-Aminoisoindolin-1-one and its derivatives often employs techniques like NMR and X-ray diffraction to elucidate their molecular frameworks. These studies reveal the configurations, conformations, and potential intermolecular interactions, which are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
4-Aminoisoindolin-1-one derivatives participate in various chemical reactions, leveraging the reactivity of the amino group and the isoindolin-1-one core. For instance, cycloaddition reactions and their involvement in the synthesis of complex molecules demonstrate the versatility of these compounds. The specific reactivity patterns allow for the development of novel synthetic methodologies, such as the facile synthesis of multisubstituted derivatives with potential applications in materials science (Zhang et al., 2020).
科学的研究の応用
Antineoplastic Agent : 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a related compound, shows potential as a second-generation antineoplastic agent, particularly for its enzyme inhibitory potency and resistance to metabolic inactivation (Agrawal et al., 1977).
Spectroscopic Study of Derivatives : Research on the reaction of 1-aminoisoindole with 1,4-naphthoquinone explores the formation of complex compounds and their structural analysis using NMR spectroscopic methods (Levkov et al., 2018).
Synthesis via Cyclocarbonylation : An efficient synthesis of 2-aminoisoindolin-1-ones is achieved through a palladium-catalyzed reaction, demonstrating a method for producing these compounds under atmospheric pressure (Han et al., 2013).
Reusable Catalyst in Nanoparticle Synthesis : 2-Aminoisoindoline-1,3-dione-functionalized magnetic nanoparticles are used as a reusable catalyst for synthesizing 4H-pyran derivatives, highlighting an environmentally friendly and efficient approach (Shabani et al., 2021).
Natural Products with Bioactivity : The isoindolin-1-one framework is prevalent in naturally occurring compounds with diverse biological activities, suggesting its therapeutic potential for chronic diseases (Upadhyay et al., 2020).
Anti-Cancer Activity : A library of 3-methyleneisoindolin-1-ones shows potential anti-cancer activity, particularly against human breast cancer cell lines (Mehta et al., 2022).
Dual Inhibition in Antitumor Agents : Isoindoloquinoxalines demonstrate significant antineoplastic activity with a dual inhibition mechanism on tubulin polymerization and topoisomerase I (Diana et al., 2008).
Safety And Hazards
将来の方向性
The market prospects for 4-Aminoisoindolin-1-one are promising as it is a key intermediate in the production of various pharmaceutical compounds . It has been used in the synthesis of isoindolin-1-one derivatives as potent PI3Kγ inhibitors, which could be immensely helpful in determining the functional difference between the δ and γ isoforms of PI3K .
特性
IUPAC Name |
4-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGLZWHIFBBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431804 | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoindolin-1-one | |
CAS RN |
366452-98-4 | |
| Record name | 4-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


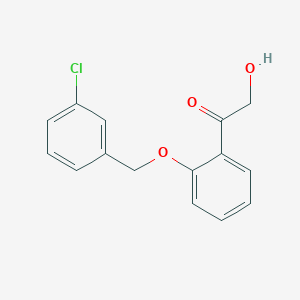
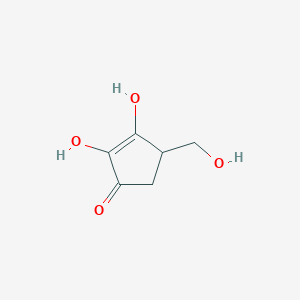
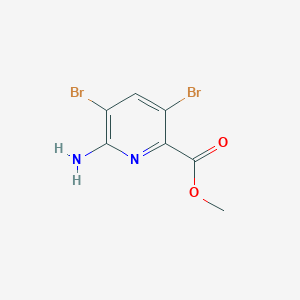
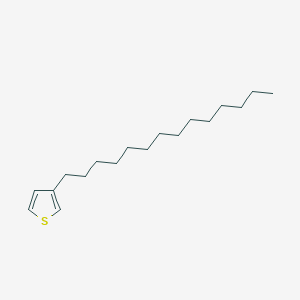
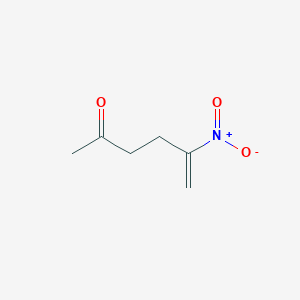
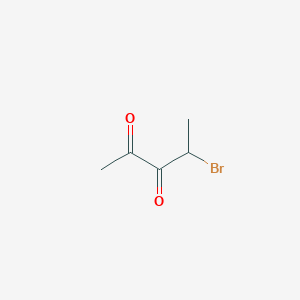
![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![N-[2-(2-chloroacetyl)phenyl]-N-ethylformamide](/img/structure/B52682.png)
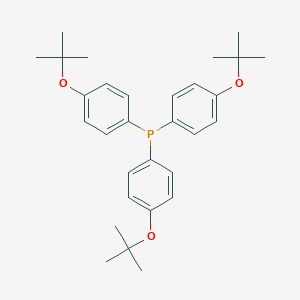
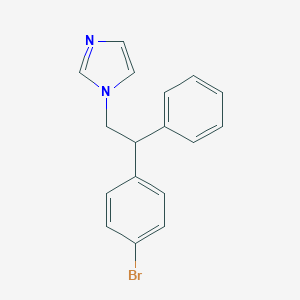
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
